molecular formula C14H16N2 B14597036 (4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile CAS No. 61100-85-4

(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile

Cat. No.: B14597036
CAS No.: 61100-85-4
M. Wt: 212.29 g/mol
InChI Key: PXEWOJNNNQVLKR-KGLIPLIRSA-N
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Description

(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as quinolines. Quinolines are significant due to their wide range of biological activities and applications in medicinal chemistry. This particular compound features a hexahydrobenzoquinoline core with a carbonitrile group, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or cobalt complexes .

Major Products

The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and various functionalized derivatives that exhibit significant biological activities .

Scientific Research Applications

(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile has numerous scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: :

Properties

CAS No.

61100-85-4

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

(4aS,10bR)-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-4-carbonitrile

InChI

InChI=1S/C14H16N2/c15-10-16-9-3-6-13-12-5-2-1-4-11(12)7-8-14(13)16/h1-2,4-5,13-14H,3,6-9H2/t13-,14+/m1/s1

InChI Key

PXEWOJNNNQVLKR-KGLIPLIRSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CCC3=CC=CC=C23)N(C1)C#N

Canonical SMILES

C1CC2C(CCC3=CC=CC=C23)N(C1)C#N

Origin of Product

United States

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